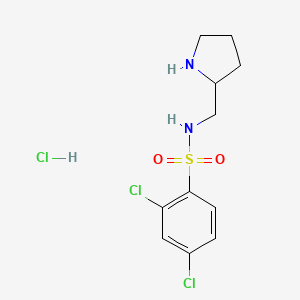
Tert-butyl (4aS,8aS)-4a-(Hydroxymethyl)-2,3,4,5,6,7,8,8a-Octahydrochinolin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is an organic compound with significant relevance in synthetic and medicinal chemistry. This compound belongs to the quinoline derivatives, known for their wide range of biological activities and versatile applications in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
DNA-Impfstoffe
EN300-6731817 wurde als Bestandteil von DNA-Impfstoffen untersucht. Diese Impfstoffe nutzen optimierte Gensequenzen, um eine Immunantwort zu stimulieren. Durch die Verabreichung der Gensequenz an die Haut, das Unterhautfettgewebe oder die Muskeln versuchen Forscher, die Immunität gegen bestimmte Krankheitserreger und Tumorantigene zu verbessern .
Elektromagnetische Verträglichkeit (EMV)-Normen
In einem anderen Kontext ist EN300-6731817 relevant für elektromagnetische Verträglichkeit (EMV)-Normen. Konkret betrifft es Very Small Aperture Terminal (VSAT), Satellite News Gathering (SNG), Satellite Interactive Terminals (SIT) und Satellite User Terminals (SUT) Erdstationen, die im Frequenzbereich zwischen 4 GHz und 30 GHz arbeiten .
Forschung zu Heilpflanzen
Obwohl nicht direkt mit EN300-6731817 verbunden, haben Forschungsdatenbanken wie IMPPAT die Abdeckung indischer Heilpflanzen erweitert. Die Untersuchung potenzieller Phytochemikalien und therapeutischer Anwendungen könnte indirekt die Untersuchung von Verbindungen wie EN300-6731817 beeinflussen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized starting from commercially available quinoline derivatives. The synthesis involves a multi-step process that includes hydrogenation, protection of functional groups, and selective hydroxymethylation.
Hydrogenation: This step reduces the quinoline ring to an octahydroquinoline ring using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Protection of Functional Groups: Tert-butyl esterification of the carboxylic acid group is achieved using tert-butyl bromide in the presence of a base like potassium carbonate.
Hydroxymethylation: The hydroxymethyl group is introduced using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production often uses continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalytic hydrogenation is performed under high pressure and temperature, ensuring the complete reduction of the quinoline ring. The industrial process may also involve the use of automated systems for the precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylate ester can be reduced to a primary alcohol using lithium aluminum hydride.
Substitution: The tert-butyl ester group can be replaced by other ester groups through transesterification reactions using different alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alcohols under acidic or basic catalysis.
Major Products Formed:
**
Eigenschaften
IUPAC Name |
tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3/t12-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNBQHSQDCOVFO-SWLSCSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)
![3,5-bis(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2588688.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2588691.png)


![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)



